molecular formula C20H29ClN2O5S B024342 Tamsolusin Hydrochloride CAS No. 80223-99-0

Tamsolusin Hydrochloride

Cat. No.: B024342
CAS No.: 80223-99-0
M. Wt: 445 g/mol
InChI Key: ZZIZZTHXZRDOFM-UHFFFAOYSA-N
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Mechanism of Action

Tamsulosin is an antagonist of α 1 -adrenoceptors, which mediate smooth muscle tone in the prostate . This leads to the relaxation of smooth muscle in the bladder neck and prostate thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia (BPH) .

Safety and Hazards

Tamsulosin Hydrochloride may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . It is advised to avoid standing for long periods of time or becoming overheated during exercise and in hot weather . It is also advised to avoid getting up too fast from a sitting or lying position, or you may feel dizzy .

Future Directions

Even though Tamsulosin may lessen the problems caused by an enlarged prostate now, surgery still may be needed in the future . It is recommended to take Tamsulosin Hydrochloride capsules exactly as prescribed by your doctor . The capsules are usually taken once a day, within 30 minutes after the same meal each day .

Chemical Reactions Analysis

Types of Reactions: Tamsulosin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Properties

IUPAC Name

5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZZTHXZRDOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80223-99-0
Record name Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80223-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 12617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080223990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tamsulosin Hydrochloride facilitate the expulsion of lower ureteric calculi?

A: While the exact mechanism is not fully understood, Tamsulosin Hydrochloride is believed to exert its effect by relaxing the smooth muscle in the lower ureter. This relaxation is attributed to the drug's antagonist action on alpha-1A adrenergic receptors, which are found in high concentrations in the lower ureter []. By relaxing the ureteral smooth muscle, Tamsulosin Hydrochloride is thought to facilitate the passage of small stones (< 9mm) through the urinary tract.

Q2: What is the reported efficacy of Tamsulosin Hydrochloride in expelling lower ureteric calculi according to the study?

A: The study demonstrated a promising efficacy rate for Tamsulosin Hydrochloride in treating lower ureteric calculi smaller than 9mm. After a one-month follow-up period, 94 out of 120 patients (78%) achieved successful stone expulsion []. This suggests that Tamsulosin Hydrochloride could be a viable non-invasive treatment option for this condition.

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